

N-methylglutamic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-methylglutamic acid*

Cat. No.: *B612958*

[Get Quote](#)

An In-depth Technical Guide to **N-methylglutamic Acid**: Chemical Properties, Structure, and Experimental Protocols

Introduction

N-methyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid, characterized by the presence of a methyl group on the alpha-amino nitrogen.^{[1][2]} This modification confers unique chemical and biological properties, making it a molecule of significant interest to researchers in neuroscience, drug development, and biochemistry. In neuroscience, it is recognized as a potent agonist for glutamate receptors, playing a role in synaptic transmission and neuroplasticity.^[3] Its potential applications are being explored for the treatment of neurological disorders.^[3] Beyond neuroscience, N-methyl-L-glutamic acid is an intermediate in methane metabolism and is also investigated for its potential use as a flavor enhancer in the food industry.^{[2][3][4]}

This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols for synthesis and analysis, and the known biological signaling pathways of **N-methylglutamic acid**.

Chemical Properties and Structure

N-methyl-L-glutamic acid is a white to off-white solid.^[3] It is soluble in water and exists as a zwitterion in the solid state, with the amino group being protonated.^{[4][5]}

Table 1: Chemical and Physical Properties of N-methyl-L-glutamic Acid

Property	Value	Source
IUPAC Name	(2S)-2-(methylamino)pentanedioic acid	[1] [2]
Synonyms	N-Me-L-Glu-OH, Methyl glutamic acid	[1] [3]
Molecular Formula	C6H11NO4	[1] [2] [3]
Molecular Weight	161.16 g/mol	[1] [2]
CAS Number	6753-62-4 (L-isomer)	[3]
Appearance	White to off-white solid	[3]
pKa (Strongest Acidic)	3.89 (Predicted)	[4]
Water Solubility	51.1 g/L (Predicted)	[4]
logP	0.46 (Predicted)	[4]
SMILES	CN--INVALID-LINK--C(=O)O	[1]
InChI Key	XLBVNMSMSMFQMKEY-BYPYZUCNSA-N	[1] [2]

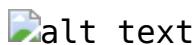

alt text

Figure 1: 2D Chemical Structure of N-methyl-L-glutamic acid

Experimental Protocols

Synthesis of N-methyl-L-glutamic Acid

This method utilizes N-methyl-L-amino acid dehydrogenases (NMAADHs) from bacteria such as *Pseudomonas putida* to catalyze the reductive amination of a keto acid with methylamine.[\[6\]](#)

Materials:

- Engineered *C. glutamicum* strain expressing NMAADH
- Minimal medium for fermentation
- Methylamine solution
- Fermentor with pH and dissolved oxygen control
- HPLC for product quantification

Procedure:

- Pre-culture: Inoculate a single colony of the engineered *C. glutamicum* strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.[6]
- Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C. Ensure aeration and agitation to maintain a dissolved oxygen level above 20%. [6]
- Induction and Substrate Feeding: Upon reaching a suitable cell density, induce the expression of the NMAADH gene. Begin feeding the culture with a solution of the corresponding keto acid and methylamine.[6]
- Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the production of N-methyl-L-glutamic acid using HPLC.[6]
- Harvesting and Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. The N-methyl-L-glutamic acid can be isolated from the supernatant and purified using techniques such as ion-exchange chromatography or preparative HPLC.[6]

This method involves the esterification of L-glutamic acid in methanol with sulfuric acid as a catalyst.[7]

Materials:

- L-glutamic acid

- Methanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Barium Hydroxide (Ba(OH)₂)
- Barium Chloride (BaCl₂) for testing

Procedure:

- Dissolve L-glutamic acid in methanol, and add an equimolar amount of concentrated H₂SO₄ to aid dissolution.^[7]
- Add a catalytic amount of concentrated H₂SO₄ (3-20% of the molar amount of L-glutamic acid).^[7]
- Allow the esterification reaction to proceed for 1 hour at 30°C.^[7]
- Neutralize and remove the catalytic H₂SO₄ by adding Ba(OH)₂.^[7]
- Recover the methanol via distillation. The remaining oily substance contains the product.^[7]
- Dissolve the oily matter in water and add an aqueous solution of Ba(OH)₂ to remove any remaining H₂SO₄. Use BaCl₂ to test for the complete removal of sulfate ions.^[7]
- Filter to remove the BaSO₄ precipitate and wash the filter cake with water.^[7]
- Concentrate the filtrate under reduced pressure to induce crystallization.^[7]
- Recrystallize the product from the refrigerator at 10°C to -10°C.^[7]
- Filter the crystals, wash with methanol, and dry to obtain the final product.^[7]

Purification of N-methyl-L-glutamic Acid

Purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization as described in the chemical synthesis protocol.^{[6][7]}

Analysis of N-methyl-L-glutamic Acid

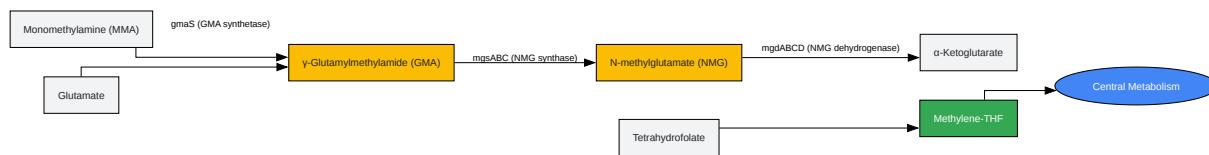
This sensitive method allows for the determination of **N-methylglutamic acid** in biological samples.[\[8\]](#)[\[9\]](#)

Materials:

- Biological tissue homogenate
- N- α -(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) as a chiral derivatizing agent[\[9\]](#)
- 0.5 M NaHCO₃
- Acetone
- HPLC system with a UV detector
- ODS-Hypersil column
- Mobile phase: Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile (MeCN) gradient[\[9\]](#)

Procedure:

- Sample Preparation: Homogenize the biological tissue sample.
- Derivatization: To the sample, add a solution of FDNP-Val-NH₂ in acetone and 0.5 M NaHCO₃. This reaction forms diastereomers.[\[9\]](#)
- HPLC Analysis: Separate the formed diastereomers by HPLC on an ODS-Hypersil column using a TFA/water-TFA/MeCN gradient.[\[9\]](#)
- Detection: Monitor the elution profile by UV absorption at 340 nm. This method can achieve detection levels as low as 5-10 pmol.[\[9\]](#)

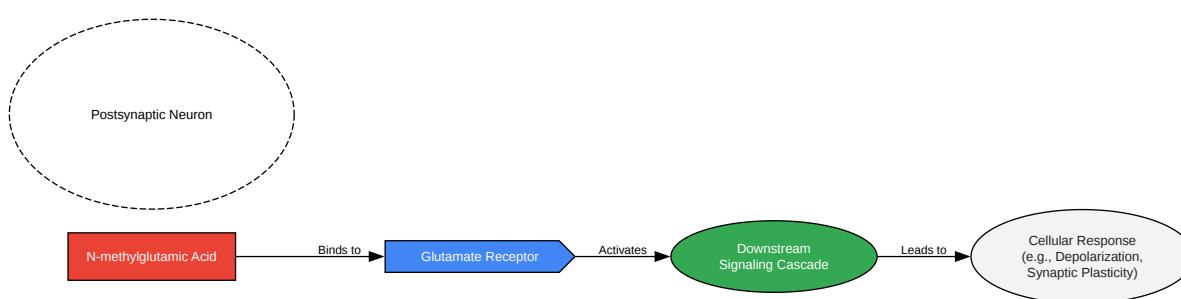
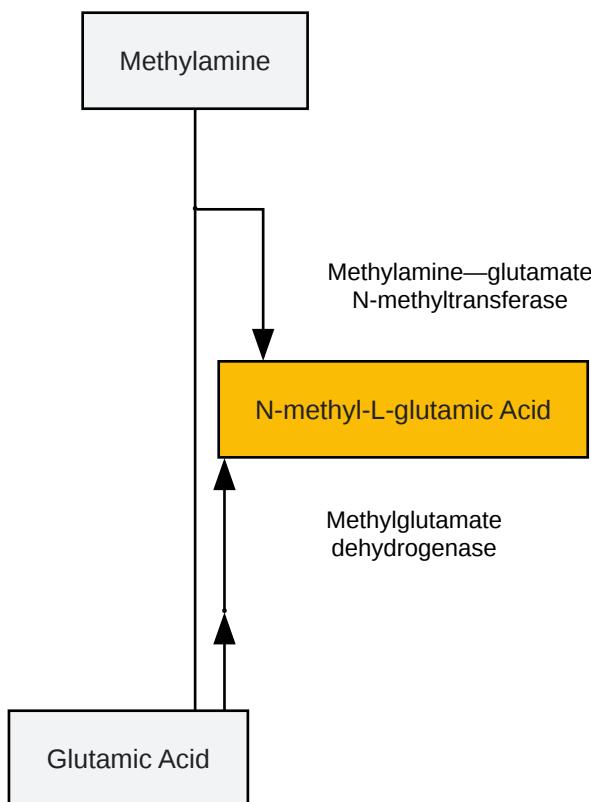

Biological Role and Signaling Pathways

N-methyl-L-glutamic acid is an agonist of glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[\[3\]](#) It is also an important intermediate in

the metabolism of single-carbon compounds in certain bacteria.[2][10]

N-methylglutamate Pathway in *Methylobacterium extorquens DM4*

In *Methylobacterium extorquens DM4*, **N-methylglutamic acid** is a key intermediate in the utilization of monomethylamine (MMA) as a source of carbon, nitrogen, and energy.[10]

[Click to download full resolution via product page](#)

Caption: N-methylglutamate pathway for monomethylamine utilization.

Biosynthesis and Degradation in Methane Metabolism

N-methyl-L-glutamic acid is synthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid.[2][4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Showing Compound Methylglutamic acid (FDB007246) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents
[patents.google.com]
- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-methylglutamic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612958#n-methylglutamic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b612958#n-methylglutamic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com